4-Chloro-2-methylaniline
Overview
Description
Synthesis Analysis
4-Chloro-2-methylaniline may be synthesized via several methods. One such method involves the reaction with paraformaldehyde in toluene . Another method involves a palladium-catalyzed selective monoallylation with allyl alcohol .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylaniline consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with an amine group . The molecular weight of the compound is 141.60 g/mol .Chemical Reactions Analysis
4-Chloro-2-methylaniline can undergo various chemical reactions. For instance, it can react with microsomal enzymes to form two soluble products identified as 5-chloro-2-hydroxylaminotoluene and 4,4’-dichloro-2,2’-dimethylazobenzene .Physical And Chemical Properties Analysis
4-Chloro-2-methylaniline is a solid at room temperature with a melting point of 24-27 °C and a boiling point of 241 °C . It has a refractive index of 1.583 and a density of 1.19 g/mL at 25 °C .Scientific Research Applications
Biochemical Investigations
4-Chloro-2-methylaniline has been studied in biochemical contexts, particularly for its interaction with biological macromolecules. Research by Hill, Shih, and Struck (1979) found that radioactivity from 4-chloro-2-[methyl-14C]methylaniline binds extensively to protein, DNA, and RNA in rat liver. This study highlights the compound's potential for interaction with various biological systems (Hill, Shih, & Struck, 1979).
Spectroscopy and Molecular Analysis
Arjunan and Mohan (2008) conducted a comprehensive analysis of 4-chloro-2-methylaniline using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. Their study provides valuable information on the vibrational assignment and analysis of the compound's fundamental modes (Arjunan & Mohan, 2008).
Synthesis and Characterization
The synthesis and characterization of novel compounds derived from 4-chloro-2-methylaniline have been explored. Topçu et al. (2021) synthesized novel compounds through reactions with ω-chloro-isonitrosoacetophenone, leading to various derivatives of 4-chloro-2-methylaniline. These compounds demonstrated promising antioxidant activities (Topçu et al., 2021).
Metabolic Studies
Research on the metabolic processing of 4-chloro-2-methylaniline in rat liver microsomes has been conducted by Boeren et al. (1992). This study provides insights into the compound's metabolism and its potential mutagenic properties (Boeren et al., 1992).
Environmental Applications
4-Chloro-2-methylaniline's role in environmental studies has been explored, particularly in the context of water pollution. Wegman and Korte (1981) conducted a monitoring program to detect the presence of 4-chloro-2-methylaniline in Dutch rivers, contributing to our understanding of aromatic amines in surface waters (Wegman & Korte, 1981).
Safety in Industrial Processes
Safety concerns related to the distillation of 4-chloro-2-methylaniline have been investigated by Kotoyori et al. (1975). Their research highlights the potential risks and necessary precautions for the safe handling of this compound in industrial settings (Kotoyori et al., 1975).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
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InChI Key |
CXNVOWPRHWWCQR-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H8ClN | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Related CAS |
3165-93-3 (hydrochloride) | |
Record name | 4-Chloro-o-toluidine | |
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DSSTOX Substance ID |
DTXSID1041508 | |
Record name | 4-Chloro-2-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
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Physical Description |
4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor. | |
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Boiling Point |
466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F | |
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Flash Point |
320 °F (NTP, 1992), 99 °C c.c., 320 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor) | |
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Density |
greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated) | |
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Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5 | |
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Product Name |
4-Chloro-2-methylaniline | |
Color/Form |
Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL | |
CAS RN |
95-69-2, 87999-30-2 | |
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Melting Point |
72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.